molecular formula C10H7ClN2O3 B1366523 4-Chloro-6-methoxy-3-nitroquinoline CAS No. 628284-91-3

4-Chloro-6-methoxy-3-nitroquinoline

Cat. No. B1366523
CAS RN: 628284-91-3
M. Wt: 238.63 g/mol
InChI Key: LWTIOURVXLFSTA-UHFFFAOYSA-N
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Description

“4-Chloro-6-methoxy-3-nitroquinoline” is an organic chemical compound that belongs to the class of quinoline derivatives. It has a molecular weight of 238.63 . The compound is typically stored at temperatures below -10°C and is available in powder form .


Synthesis Analysis

The synthesis of “4-Chloro-6-methoxy-2-methyl-3-nitroquinoline” involves three steps: Cyclization, Nitrification, and Chlorination . The starting material for the synthesis is 4-methoxyaniline . The structure of the target product was confirmed by 1H NMR and MS .


Molecular Structure Analysis

The InChI code for “4-Chloro-6-methoxy-3-nitroquinoline” is 1S/C10H7ClN2O3/c1-16-6-2-3-8-7 (4-6)10 (11)9 (5-12-8)13 (14)15/h2-5H,1H3 . The average mass of the molecule is 238.627 Da .


Physical And Chemical Properties Analysis

“4-Chloro-6-methoxy-3-nitroquinoline” is a powder that is stored at temperatures below -10°C . It has a molecular weight of 238.63 .

Scientific Research Applications

Synthesis of PI3K/mTOR Inhibitors

4-Chloro-6-methoxy-3-nitroquinoline: is a key intermediate in the synthesis of quinoline inhibitors . These inhibitors target the PI3K/Akt/mTOR signaling pathway, which is crucial in tumor cell proliferation, survival, and resistance to various therapies . The compound’s role in creating potent inhibitors can lead to advancements in cancer treatment, particularly in developing targeted therapies that can overcome resistance to current treatments.

Antitumor Activity

Quinoline derivatives, including 4-Chloro-6-methoxy-3-nitroquinoline , have been studied for their antitumor activities . Researchers have investigated their effects on tumor growth retardation and differential tissue staining to determine their potential as antitumor agents. This compound’s application in this field is significant due to the ongoing search for more effective cancer treatments.

Industrial Scale Synthesis

The synthesis process of 4-Chloro-6-methoxy-3-nitroquinoline has been optimized for industrial production . Starting with inexpensive raw materials and employing simple experimental operations under mild reaction conditions, this compound can be produced at a large scale with a high yield of 85%. This makes it a viable candidate for mass production in pharmaceutical applications.

Biological and Pharmaceutical Research

Quinoline and its analogs, such as 4-Chloro-6-methoxy-3-nitroquinoline , play a significant role in medicinal chemistry due to their wide range of biological and pharmaceutical activities . They serve as scaffolds for drug discovery and are essential in synthesizing bioactive compounds with potential therapeutic applications.

Synthesis of Heterocycles

This compound is utilized in synthesizing related four-membered to seven-membered heterocycles . These heterocycles exhibit unique biological activities, making them valuable in drug research and development. The ability to create diverse heterocyclic structures from 4-Chloro-6-methoxy-3-nitroquinoline underscores its importance in synthetic organic chemistry.

Development of New Therapeutic Options

4-Chloro-6-methoxy-3-nitroquinoline: has been mentioned in the context of developing new therapeutic options for diseases like sarcomas . Its role as an intermediate in synthesizing novel compounds with potential medical applications highlights its significance in advancing healthcare solutions.

Safety and Hazards

The safety information for “4-Chloro-6-methoxy-3-nitroquinoline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These statements indicate various hazards associated with the compound, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-chloro-6-methoxy-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-6-2-3-8-7(4-6)10(11)9(5-12-8)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTIOURVXLFSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293563
Record name 4-Chloro-6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-3-nitroquinoline

CAS RN

628284-91-3
Record name 4-Chloro-6-methoxy-3-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628284-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to Example 19c starting from 3.5 g (15.89 mmol) 6-methoxy-3-nitro-quinolin-4-ol (Example 44f) and 24 ml POCl3. mp: 281-283° C.; MS: 239 (M++1); HPLC: t-=12.29 min (Grad 1).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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